3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid
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Overview
Description
3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological and pharmacological activities
Mechanism of Action
Target of Action
The primary targets of the compound “3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid” are currently unknown. This compound is a derivative of benzimidazole, which is known to interact with a variety of biological targets, including enzymes and receptors . .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and disruption of cellular processes .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Benzimidazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid typically involves the reaction of 1-methyl-1H-benzimidazole-2-thiol with 3-bromopropionic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of the benzimidazole attacks the bromine atom of 3-bromopropionic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.
Substitution: The propionic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation involves amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Esters and amides of the propionic acid moiety.
Scientific Research Applications
3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid: Similar structure but with an acetic acid moiety instead of propionic acid.
4-(1H-benzo[d]imidazol-2-yl)aniline: Contains a benzimidazole ring but with an aniline group.
2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid: Another benzimidazole derivative with a benzoic acid moiety.
Uniqueness
3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propionic acid moiety enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(1-methylbenzimidazol-2-yl)sulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-13-9-5-3-2-4-8(9)12-11(13)16-7-6-10(14)15/h2-5H,6-7H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQYCXQYJMKVRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352182 |
Source
|
Record name | 3-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342013-63-2 |
Source
|
Record name | 3-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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